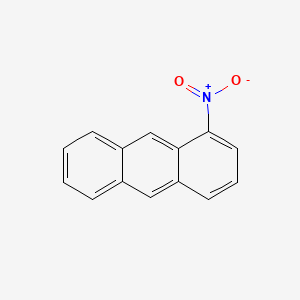

Anthracene, nitro-

Description

Overview of Nitroanthracene as a Polycyclic Aromatic Hydrocarbon Derivative in Modern Chemistry

Nitroanthracene is a derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene (B151609) rings. The addition of a nitro group (-NO2) to the anthracene backbone fundamentally alters its electronic and chemical properties, leading to a range of applications and research interests in modern chemistry. ontosight.ai These compounds are typically yellow crystalline solids. ontosight.ainih.gov

Nitro-PAHs, including nitroanthracenes, are recognized as byproducts of incomplete combustion of fossil fuels and organic matter. nih.gov They can be formed through the nitration of parent PAHs in the atmosphere, a process involving reactions with nitrogen oxides. e3s-conferences.orgunict.it This environmental presence has spurred significant research into their detection, formation mechanisms, and potential impacts. ontosight.ainih.govacs.org

From a chemical standpoint, the nitro group is strongly electron-withdrawing, which influences the reactivity of the anthracene ring system. ontosight.ai This property is harnessed in various synthetic applications, where nitroanthracenes serve as intermediates in the production of dyes, pigments, and fluorescent materials. ontosight.aichemimpex.com Their photochemical reactivity is also a key area of investigation, with studies exploring light-induced transformations and the generation of reactive species. acs.org

Isomeric Forms and Positional Significance of the Nitro Group in Anthracene Chemistry

The anthracene molecule has three distinct positions where a substituent can attach, leading to different isomers of nitroanthracene: 1-nitroanthracene, 2-nitroanthracene (B1198904), and 9-nitroanthracene (B110200). The position of the nitro group has a profound effect on the molecule's stability, electronic properties, and reactivity.

The stability of these isomers is influenced by steric and π-conjugative effects. researchgate.net Computational studies have shown that the orientation of the nitro group relative to the aromatic rings varies among the isomers. researchgate.net For instance, in 9-nitroanthracene, the nitro group is significantly twisted out of the plane of the aromatic system due to steric hindrance from the adjacent peri-hydrogens. researchgate.net This contrasts with 2-nitroanthracene, which is considered to be more planar. researchgate.net

This structural difference has significant chemical implications. The degree of planarity affects the electronic communication between the nitro group and the anthracene core, which in turn influences the molecule's spectroscopic properties and reactivity. unict.itresearchgate.net For example, the mutagenic properties of nitro-PAHs are often correlated with the orientation of the nitro group; planar isomers tend to exhibit greater mutagenicity. unict.it

The position of the nitro group also dictates the products of chemical reactions. For instance, the heterogeneous reaction of anthracene adsorbed on particles with nitrogen dioxide can lead to the formation of 9-nitroanthracene and 9,10-anthraquinone. nih.govacs.org The specific isomeric products formed in atmospheric and combustion processes are a key area of environmental chemistry research.

Interactive Table: Properties of Nitroanthracene Isomers

| Property | 1-Nitroanthracene | 2-Nitroanthracene | 9-Nitroanthracene |

| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂ | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol | 223.23 g/mol | 223.23 g/mol nih.gov |

| Appearance | Yellow crystalline solid ontosight.ai | - | Yellow solid nih.gov |

| Melting Point | 142-145°C ontosight.ai | - | 145-146°C orgsyn.org |

| Solubility | Slightly soluble in water; soluble in organic solvents ontosight.ai | - | Sparingly soluble in water; soluble in organic solvents ontosight.ai |

| CAS Number | - | - | 602-60-8 ontosight.ai |

Research Trajectories and Contemporary Significance in Chemical Sciences

Current research on nitroanthracenes follows several key trajectories, driven by their environmental presence and their utility in fundamental and applied chemistry.

Environmental Science and Toxicology: A significant portion of research focuses on the environmental fate and toxicological effects of nitroanthracenes. nih.gov As components of airborne particulate matter (PM2.5), their impact on human health is a major concern. nih.gov Studies have investigated the link between exposure to nitro-PAHs and adverse health outcomes, including DNA damage and oxidative stress. nih.gov Research in this area often involves developing sensitive analytical methods for detecting and quantifying nitroanthracenes in environmental samples. ontosight.ai Furthermore, the adsorption of nitroanthracenes onto microplastics is a growing area of interest, as it pertains to the transport and bioavailability of these pollutants in aquatic environments. researchgate.netmdpi.com

Photochemistry: The photochemical behavior of nitroanthracenes is another active area of research. acs.org Scientists are exploring the mechanisms of their light-induced reactions, which can lead to the formation of other chemical species. tandfonline.com This research is not only fundamental to understanding their environmental degradation but also has potential applications in areas like photodynamic therapy and the development of photoresponsive materials.

Materials Science and Organic Synthesis: Nitroanthracenes serve as valuable building blocks in organic synthesis. chemimpex.com They are used as intermediates in the preparation of a variety of compounds, including aminoanthracenes, which are fluorescent probes, and other functional materials. Their unique electronic properties make them candidates for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.com

Computational Chemistry: Theoretical and computational studies play a crucial role in understanding the structure-property relationships of nitroanthracene isomers. unict.itresearchgate.net By modeling their geometries, electronic structures, and vibrational spectra, researchers can predict their reactivity and potential biological activity, guiding experimental work. unict.itresearchgate.net

Structure

3D Structure

Properties

CAS No. |

36925-31-2 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

1-nitroanthracene |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |

InChI Key |

JBDYKGMNMDIHFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Nitroanthracenes

Synthetic Routes for Nitroanthracene Isomers

The specific isomer of nitroanthracene obtained is highly dependent on the synthetic route employed. Direct nitration of the parent anthracene (B1667546) molecule typically yields a different isomeric product compared to the nitration of an already substituted anthracene ring.

Electrophilic Aromatic Substitution: Direct Nitration Techniques

Electrophilic aromatic substitution is the most common method for the direct introduction of a nitro group onto the anthracene core. Anthracene is more reactive towards electrophiles than benzene (B151609) or naphthalene. libretexts.org This increased reactivity is due to the lower loss of stabilization energy in the formation of the intermediate carbocation (arenium ion) during the substitution process. libretexts.org

The positions of electrophilic attack on the anthracene molecule are not equivalent. The highest electron density is found at the 9 and 10 positions (the central ring), making these sites the most favorable for electrophilic attack. quora.com The intermediate cation formed by attack at the 9-position is more stable because it preserves two intact benzene rings, retaining a greater degree of aromatic stabilization compared to attack at other positions. libretexts.orgstackexchange.com Consequently, direct electrophilic nitration of anthracene predominantly yields 9-nitroanthracene (B110200).

Nitration with Nitric Acid in Acidic Media

The reaction of anthracene with nitric acid in the presence of an acidic medium is a well-established method for the synthesis of 9-nitroanthracene. A common procedure involves the suspension of finely powdered anthracene in glacial acetic acid, followed by the slow addition of concentrated nitric acid while maintaining a controlled temperature. orgsyn.org The reaction proceeds to yield 9-nitroanthracene after a workup procedure that can involve the isolation of an intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene, if hydrochloric acid is added. orgsyn.org This intermediate is then treated with a base, such as sodium hydroxide, to eliminate HCl and form the final product. orgsyn.org Yields for this method are typically in the range of 60-68%. orgsyn.org

Continuous mechanochemical nitration of solid anthracene using nitric acid has been explored as a solvent-free alternative, significantly reducing reaction times from hours to minutes. rsc.org

Alternative Nitrating Agents and Conditions

A variety of other nitrating agents and conditions have been developed to achieve the nitration of anthracene, sometimes offering milder conditions, different selectivities, or improved safety profiles. These alternatives address some of the drawbacks of using strong acid mixtures, such as harsh reaction conditions and the generation of significant acid waste. nih.govnih.gov

One alternative involves using sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride (B1165640). nih.gov Other reported methods include the use of copper nitrate in glacial acetic acid, diacetylorthonitric acid, and nitryl fluoride. orgsyn.orgchempedia.info The combination of nitric acid and acetic anhydride is also an effective nitrating system. orgsyn.orgchempedia.info

The use of pyridinium (B92312) nitrate in pyridine (B92270) at elevated temperatures has been shown to produce a mixture of isomers, including 2-nitroanthracene (B1198904), which is not the major product in typical electrophilic nitration. researchgate.net This suggests a different reaction mechanism is at play under these conditions. researchgate.net Other systems that can yield isomeric mixtures include tetranitromethane in pyridine and ammonium (B1175870) nitrate in a pyridine-acetic anhydride mixture. researchgate.net

More recent developments in nitrating agents include dinitrogen pentoxide (N2O5), which can be used in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, offering a more stoichiometric and environmentally friendly process. nih.gov Bench-stable organic nitrating reagents, such as those based on succinimide (B58015) or saccharin (B28170) scaffolds, have also been employed, particularly in mechanochemical (ball-milling) nitrations. nih.gov

| Nitrating Agent/System | Typical Solvent/Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Concentrated HNO₃ | Glacial Acetic Acid | 9-Nitroanthracene | orgsyn.org |

| Sodium Nitrate | Trifluoroacetic acid/Acetic anhydride | 9-Nitroanthracene derivatives | nih.gov |

| Copper Nitrate | Glacial Acetic Acid | 9-Nitroanthracene | orgsyn.orgchempedia.info |

| Pyridinium Nitrate | Pyridine, 115°C | Mixture including 2-Nitroanthracene | researchgate.net |

| Dinitrogen Pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane | Nitroarenes | nih.gov |

| N-Nitrosuccinimide derivative (NN) | Mechanochemical (Ball-milling) | Nitroanthracene | nih.gov |

Derivatization from Substituted Anthracenes

Nitroanthracenes can also be synthesized by nitrating anthracene derivatives that already bear other substituents. This approach is useful for obtaining specific isomers that are not accessible through direct nitration of the parent anthracene. The existing substituent directs the position of the incoming nitro group, although the directing effects in polycyclic aromatic hydrocarbons can be complex.

For example, substituted anthracenes can be prepared through various modern synthetic methods, including transition metal-catalyzed reactions. frontiersin.orgbeilstein-journals.org Palladium-catalyzed C-H arylation of o-tolualdehydes with aryl iodides can produce substituted anthracenes, which can then be subjected to nitration. frontiersin.orgsemanticscholar.org Similarly, the nitration of compounds like 9-methylanthracene (B110197) has been performed using sodium nitrate in trifluoroacetic acid/acetic anhydride to yield 9-methyl-10-nitroanthracene. nih.gov The direct nitration of benz[a]anthracene-7,12-dione with nitric acid has also been reported. tandfonline.com

Green Chemistry Approaches in Nitroanthracene Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of nitroanthracenes. youtube.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Mechanochemistry, specifically ball milling, has emerged as a significant green chemistry technique. The mechanochemical nitration of anthracene using a stable solid organic nitrating reagent avoids the use of bulk solvents, reduces waste, and can lead to higher yields and cleaner reactions. nih.gov Similarly, a continuous flow mechanochemical process using nitric acid on solid aromatic substrates has been developed, which benefits from the absence of solvents and significantly shorter reaction times. rsc.org

The use of dinitrogen pentoxide (N2O5) as a nitrating agent is another step towards greener nitration. It can be used in nearly stoichiometric amounts, which drastically reduces the acidic waste typically associated with mixed-acid nitrations. nih.gov Performing the reaction in more environmentally friendly solvents, such as liquefied 1,1,1,2-tetrafluoroethane, further enhances the green credentials of this method. nih.gov

Mechanistic Investigations of Chemical Reactions

The mechanism of nitration of anthracene via electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway. The electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich π-system of the anthracene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. stackexchange.com As previously noted, the attack preferentially occurs at the 9-position because the resulting arenium ion is the most stable, as it retains the aromaticity of two separate benzene rings. quora.comstackexchange.com In the second step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromatic system and yielding 9-nitroanthracene.

Heterogeneous Reactions and Environmental Formation Pathways

Nitroanthracenes, a subclass of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), are not typically primary emission products from combustion sources. Instead, they are primarily formed in the atmosphere through heterogeneous reactions of their parent compound, anthracene, adsorbed on the surface of particulate matter.

The formation of nitroanthracenes in the environment is significantly influenced by the heterogeneous reaction of gas-phase nitrogen dioxide (NO₂) with anthracene adsorbed on the surface of atmospheric particles. Laboratory studies using sodium chloride (NaCl) particles as a surrogate for atmospheric particulate matter have demonstrated the formation of 9-nitroanthracene (9-NANT) under dark conditions at 298 K. The reaction mechanism is complex and involves the interaction of NO₂ with the surface-adsorbed anthracene. The formation of 9-NANT, along with other products like 9,10-anthraquinone (9,10-AQ), has been determined to follow second-order kinetics with respect to the concentration of NO₂.

The reaction pathway is believed to be coupled with the reaction of NO₂ with the particulate substrate itself. One proposed mechanism involves the heterogeneous hydrolysis of NO₂ on the particle surface, where the adsorbed dimer, N₂O₄, acts as a key precursor. This can lead to the formation of reactive nitrogen species that then interact with the adsorbed anthracene to yield 9-nitroanthracene. It is important to note that while heterogeneous reactions on particulate matter are a source of nitro-PAHs, for some PAHs that exist in both gas and particle phases, gas-phase formation routes may be more significant. However, for less volatile PAHs like anthracene, the particle-phase reactions are of primary importance.

Environmental conditions play a crucial role in the kinetics of nitroanthracene formation. A key factor is relative humidity (RH), which controls the amount of water adsorbed on the surface of particulate matter. Studies on NaCl particles have shown that the rate of formation of 9-nitroanthracene significantly decreases as the relative humidity increases over a range of 0-60%. This is attributed to the changes in the surface structure of the particles and the reaction pathways of NO₂ in the presence of water. At lower RH, water primarily adsorbs at step edges on the particle surface, while at higher RH, a more uniform layer of water forms. This surface water can influence the availability and reactivity of NO₂ and its derivatives.

The presence of other atmospheric constituents and the age of the particulate matter can also affect the reactivity of particle-bound PAHs towards nitration. The chemical composition of the particulate matter, the presence of other adsorbed organic compounds, and the intensity of solar radiation (for photochemical pathways, though the focus here is on dark reactions with NO₂) are all factors that can modulate the formation rates of nitroanthracenes in the environment.

Redox Chemistry: Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroanthracenes is a key area of study, providing insight into their environmental fate and metabolic activation. The process typically involves the transfer of electrons to the nitro group, leading to the formation of various reduction products.

The electrochemical reduction of nitroanthracenes has been investigated using techniques such as cyclic voltammetry and polarography. These studies reveal that the reduction process is often complex, involving multiple steps. For 9-nitroanthracene, cyclic voltammetry experiments in anhydrous N,N-dimethylformamide (DMF) show a first cathodic potential corresponding to a reversible one-electron transfer to form a radical anion.

The half-wave reduction potential (E₁/₂) is a critical parameter that indicates the ease of reduction. A less negative potential suggests that the compound is more easily reduced. For 9-nitroanthracene, the measured half-wave reduction potential is -0.84 V (vs. a Ag/AgI reference electrode). This value is notably more negative than that of other nitro-PAHs like 3-nitrofluoranthene (B1196665) (-0.51 V) and 1-nitropyrene (B107360) (-0.61 V), indicating that 9-nitroanthracene is comparatively more difficult to reduce. This difference is attributed to steric hindrance from hydrogen atoms at the 1 and 8 positions, which forces the nitro group to be oriented perpendicularly to the aromatic ring, thus preventing p-electron delocalization and making the reduction less favorable.

Table 1: Half-Wave Reduction Potentials of Selected Nitro-PAHs

| Compound | Half-Wave Reduction Potential (E₁/₂) [V] |

|---|---|

| 3-Nitrofluoranthene | -0.51 |

| 1-Nitropyrene | -0.61 |

| 6-Nitrochrysene | -0.64 |

| 9-Nitroanthracene | -0.84 |

Data sourced from Lopes et al. (2005). The potentials were measured in anhydrous N,N-dimethylformamide (DMF) containing 0.1 mol L⁻¹ tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) using Pt working and auxiliary electrodes, and a Ag/AgI reference electrode.

The choice of electrode material can significantly influence the pathways and products of electrochemical reactions, although specific detailed studies on nitroanthracene are limited. General principles of electrochemistry indicate that the electrode material affects the overpotential required for a reaction to occur and can influence the selectivity of the reduction process. For instance, materials with a high hydrogen overpotential, such as lead or mercury, are often used to avoid competing proton reduction, which can be a significant side reaction in protic media.

In the context of nitroarene reduction, different electrode materials can lead to different product distributions. While some materials may favor the complete reduction to an amine, others might facilitate the formation of intermediate products like hydroxylamines. The catalytic activity of the electrode surface plays a crucial role; for example, materials like platinum or palladium can have a catalytic effect on the reduction process. The physical properties of the electrode, such as its surface area and morphology (e.g., smooth vs. porous), also impact the reaction rate and efficiency.

The initial step in the electrochemical reduction of many aromatic nitro compounds, including nitroanthracenes, in aprotic solvents is the formation of a radical anion via a single-electron transfer. This radical anion (ArNO₂⁻) is an obligate intermediate in the reductive metabolism of these compounds. The formation of the anthracene radical anion is a well-established process in the reduction of the parent aromatic hydrocarbon.

The stability of the nitroanthracene radical anion is a key factor in its subsequent chemical fate. In the absence of proton donors, the radical anion can be relatively stable and can be studied using techniques like electron spin resonance (ESR) spectroscopy. However, these radical anions are generally reactive species. They can undergo further reduction at more negative potentials to form a dianion. In the presence of proton sources, the radical anion can be protonated, leading to a cascade of further reduction and protonation steps, ultimately yielding products such as hydroxylamines and amines. The radical anion can also participate in other reactions, such as cleavage or rearrangement, depending on the molecular structure and reaction conditions.

Photochemical Transformations and Degradation Pathways of Nitroanthracenes

Photoreduction with Electron Donors

Nitroanthracenes can undergo photoreduction in the presence of suitable electron donors. This process typically involves the transfer of an electron to the excited nitroanthracene molecule, initiating a series of reduction steps that can lead to various products, such as amino and azo compounds. researchgate.net The formation of an electron donor-acceptor (EDA) complex can facilitate this photo-mediated reduction. rsc.orgrsc.org

In the photoreduction of 9-nitroanthracene, various electron donors can be utilized. researchgate.net The reaction proceeds through the reduction of the nitro group, potentially forming intermediates like 9-nitrosoanthracene, which can be further reduced. researchgate.net The efficiency and product distribution of the reaction can be influenced by the nature of the electron donor. researchgate.net This light-fueled reduction showcases a method where photoinduced electrons are used to transform the nitroarene. researchgate.netrsc.org

Photodimerization and Crystal Packing Effects

Like the parent anthracene molecule, substituted anthracenes, including 9-nitroanthracene, can undergo [4+4] photocycloaddition to form dimers. acs.orgrsc.org This reaction involves the formation of new covalent bonds between the C9 and C10 positions of two separate molecules upon UV irradiation. rsc.org The structure of the photodimer of 9-nitroanthracene has been characterized. acs.org

The efficiency and feasibility of photodimerization in the solid state are highly dependent on the crystal packing of the molecules, a concept known as topochemical control. anu.edu.au For a photodimerization reaction to occur, the two reacting anthracene rings must be parallel and separated by a distance of approximately 4 Å or less. researchgate.net If the molecules in the crystal lattice are not arranged favorably—for example, if the distance between parallel molecules is too large (e.g., > 6.0 Å)—photodimerization cannot occur directly. researchgate.net The reaction in the crystalline state is often believed to take place in defect regions where molecular arrangement may be more conducive to dimerization. anu.edu.au

Photostability and Influence of Substituents

The photostability of nitroanthracenes is significantly influenced by the position and steric environment of the nitro substituent. researchgate.netuchile.cl The orientation of the nitro group relative to the plane of the aromatic rings is a key determinant of the photochemical reaction mechanism and rate. nih.govresearchgate.net

In 9-nitroanthracene, steric hindrance from the peri-hydrogens forces the nitro group to adopt a perpendicular orientation with respect to the aromatic moiety. nih.govresearchgate.net This loss of coplanarity decreases the resonance interaction between the nitro group and the aromatic system and makes the molecule less stable under light irradiation. nih.govuchile.cl Nitro-PAHs with a perpendicular nitro group, such as 9-nitroanthracene, are known to react faster under photolytic conditions, primarily through the efficient nitro-to-nitrite rearrangement pathway. nih.govresearchgate.net In a comparative study of several nitro-PAHs, 9-nitroanthracene was found to be the fastest to degrade. researchgate.net In contrast, nitroarenes where the nitro group can remain co-planar with the aromatic ring tend to be more photostable. uchile.cl

Nucleophilic Substitution Reactions (e.g., with Cyanides)

Nitro-substituted aromatic compounds are activated towards nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. nih.gov The reaction of 9-nitroanthracene with sodium cyanide in an aprotic polar solvent like dimethylformamide (DMF) proceeds readily at room temperature. acs.org This reaction is complex and yields a variety of products, indicating multiple competing reaction pathways. acs.orgacs.org

The interaction gives rise to a solution with paramagnetic character, suggesting the involvement of radical species. acs.org The proposed mechanism involves the initial formation of a Meisenheimer adduct, an intermediate formed by the addition of the nucleophile to the electron-deficient aromatic ring. acs.org This adduct can then undergo oxidation and reduction processes to form the final products. acs.org

| Product Name |

|---|

| 9-Cyano-10-nitroanthracene |

| 9-Amino-10-cyanoanthracene |

| 9,10-Dicyanoanthracene |

| 9-Cyano-10-anthranol |

| 9-Cyano-10-anthrone |

Radical-Initiated Reactions in Atmospheric Chemistry

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including nitroanthracenes, can be formed in the atmosphere through the reaction of parent PAHs with nitrogen radicals like NO₂ or NO₃. nih.gov Once present in the atmosphere, these compounds are subject to further degradation, often initiated by radicals.

The gas-phase reaction of anthracenes with the nitrate radical (NO₃) is a significant atmospheric degradation pathway, especially at night. rsc.org A theoretical investigation of the reaction between the related 9-chloroanthracene (B1582455) and the NO₃ radical showed that the primary mechanism is the addition of the radical to the anthracene ring system. rsc.org This initial step leads to the formation of various oxidation products, including nitrates, diones, and further nitrated compounds like 10-chloro-1-nitroanthracene. rsc.org The calculated atmospheric lifetime for 9-chloroanthracene with respect to reaction with NO₃ radicals was very short, on the order of 0.61 hours, suggesting that this is a rapid degradation process. rsc.org A similar rapid, radical-initiated oxidation is expected for nitroanthracene in the atmosphere.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within nitroanthracene isomers.

The vibrational spectra of nitroanthracene isomers are characterized by specific modes associated with the nitro (NO2) group and the anthracene (B1667546) backbone. In particular, the symmetric and antisymmetric stretching vibrations of the NO2 group are prominent features. The symmetric NO2 stretching mode typically appears in the Raman spectra with relatively high intensity, while the antisymmetric stretching mode is strong in the IR spectra. doi.org For instance, in 9-nitroanthracene (B110200), the symmetric NO2 stretching vibration is observed around 1374 cm⁻¹, whereas in 9,10-dinitroanthracene, it appears at approximately 1367 cm⁻¹. cdnsciencepub.com The antisymmetric NO2 stretching is generally found in the 1500–1550 cm⁻¹ region. doi.org

The position of the nitro group on the anthracene ring significantly influences the vibrational frequencies. unict.it For example, the symmetric nitro group stretching transition, which occurs between 1310 and 1345 cm⁻¹, shows sensitivity in its Raman and IR intensity to the substituent's position. researchgate.net These intensities decrease as the nitro group rotates out of the plane of the aromatic rings. researchgate.net Such distinct spectral features in the 1000–1700 cm⁻¹ range can be used to differentiate between various nitroanthracene isomers. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Nitroanthracene Isomers

| Vibrational Mode | Isomer | **Frequency Range (cm⁻¹) ** | Spectroscopic Technique |

|---|---|---|---|

| Symmetric NO₂ Stretch | 9-nitroanthracene | ~1374 | IR, Raman |

| Symmetric NO₂ Stretch | 9,10-dinitroanthracene | ~1367 | IR |

| Antisymmetric NO₂ Stretch | General Nitroanthracenes | 1500-1550 | IR |

| Symmetric NO₂ Stretch | General Nitroanthracenes | 1310-1345 | IR, Raman |

Density Functional Theory (DFT) calculations have proven to be a powerful tool for analyzing and assigning the vibrational spectra of nitroanthracene isomers. researchgate.net By employing methods such as the B3LYP functional with basis sets like 6-311+G**, researchers can compute theoretical IR and Raman spectra that show good agreement with experimental data. unict.itresearchgate.net These calculations help in the precise assignment of normal modes, especially for the nitro group vibrations. researchgate.net

DFT studies have revealed that steric and π-conjugative effects determine the dihedral angle of the nitro group relative to the anthracene plane. unict.itresearchgate.net For instance, calculations for 1-, 2-, and 9-nitroanthracene show that the ONCC dihedral angle varies significantly, impacting the stability and the vibrational spectra of the isomers. researchgate.netresearchgate.net The calculated vibrational frequencies, after appropriate scaling, generally match experimental values well, with deviations often being minimal. nih.gov These theoretical models are instrumental in creating structure-spectroscopic relationships that can offer insights into the properties of these compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic transitions of nitroanthracene are investigated using UV-Vis absorption and fluorescence spectroscopy, providing insights into its excited-state properties.

The UV-Visible absorption spectrum of 9-nitroanthracene has been recorded in various solvents to understand its electronic transitions. case.edu The spectrum is available in the NIST database and shows characteristic absorption bands. nist.govvulcanchem.com The absorption of light can potentially lead to the transformation of 9-nitroanthracene in the environment. case.edu The purity of 9-nitroanthracene for these spectroscopic studies is often confirmed using techniques like High-Performance Liquid Chromatography (HPLC). case.edu

While many nitrated polycyclic aromatic hydrocarbons are considered non-fluorescent, sensitive techniques like the frequency up-conversion method have enabled the detection of emission from the first singlet excited state (S1) of 9-nitroanthracene. nih.gov The luminescence properties of 9-nitroanthracene have been studied at low temperatures, such as 4.2K. amazon.com The fluorescence quantum yields are influenced by factors like the molecular structure and the surrounding environment. researchgate.net In contrast to the highly fluorescent anthracene-9-carboxylic acid, the fluorescence of 9-nitroanthracene is significantly quenched, a phenomenon attributed to efficient intersystem crossing to the triplet manifold. acs.org The synthesis of 9-aminoanthracene, a fluorescent compound, can be achieved through the reduction of 9-nitroanthracene. acs.org

The electronically excited states of nitroanthracenes undergo rapid relaxation processes. nih.gov Upon photoexcitation, 9-nitroanthracene exhibits an ultrafast decay of the initially excited singlet state. acs.orgnih.gov Time-resolved fluorescence measurements have shown that the S1 state of 9-nitroanthracene has a lifetime in the picosecond range. nih.gov

Theoretical studies using multiconfigurational methods suggest that after light absorption and relaxation to the S1 state, the system undergoes a very fast intersystem crossing to a higher triplet state (T2). researcher.lifenih.govacs.org This T2 state acts as a gateway to the triplet manifold. researcher.lifenih.govacs.org Following this, the system can either relax to the lowest triplet state (T1), which is a phosphorescent state, or undergo dissociation of the nitro group to form an anthryloxy radical and a nitrogen monoxide radical. acs.orgresearcher.lifenih.govacs.org This dissociation pathway occurs in parallel with the formation of the phosphorescent state within a few picoseconds. acs.orgnih.gov The efficient intersystem crossing is facilitated by the π-π* nature of the S1 state and the presence of nearby triplet states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the elucidation of the molecular structure of "Anthracene, nitro-" isomers. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy of nitroanthracene provides critical data for confirming its molecular structure through the analysis of chemical shifts, signal multiplicities, and coupling constants. In the case of 9-nitroanthracene, the anisotropy of the nitro group significantly influences the chemical shifts of the adjacent aromatic protons. doi.org The steric hindrance between the nitro group and the peri-hydrogens forces the nitro group to be nearly perpendicular to the plane of the anthracene ring. doi.orgsmolecule.com This orientation results in a characteristic upfield shift for the neighboring protons. doi.org

Detailed ¹H NMR analysis in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the different protons on the anthracene framework. chemicalbook.com The protons closest to the nitro group experience the most significant electronic effects, leading to unique chemical shifts that are instrumental in assigning the structure.

Table 1: ¹H NMR Data for 9-Nitroanthracene

| Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|

| H-1, H-8 | 8.494 | - |

| H-4, H-5 | 7.968 | J = 8.5 Hz |

| H-10 | 7.896 | - |

| H-2, H-7 | 7.587 | - |

| H-3, H-6 | 7.488 | J = 8.8 Hz |

Source: ChemicalBook, 400 MHz in CDCl₃ chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of nitroanthracene. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of the electron-withdrawing nitro group causes a significant downfield shift for the carbon atom to which it is attached (C-9).

The ¹³C NMR spectrum provides unambiguous evidence for the number of non-equivalent carbons, confirming the substitution pattern. This technique is invaluable for distinguishing between different isomers of nitroanthracene. researchgate.net

Table 2: ¹³C NMR Data for 9-Nitroanthracene

| Chemical Shift (ppm) |

|---|

| 145.4 |

| 130.4 |

| 129.2 |

| 128.9 |

| 128.0 |

| 124.9 |

| 122.9 |

Source: ChemicalBook, 100 MHz in CDCl₃ rsc.orgchemicalbook.com

Mass Spectrometry for Molecular Identification

Mass spectrometry is a fundamental analytical tool for the identification and quantification of nitroanthracene, providing precise molecular weight and fragmentation data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of nitroaromatic compounds in various complex matrices. sigmaaldrich.comnih.gov This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. 9-Nitroanthracene can be effectively identified and quantified in environmental samples, such as air and diesel particulate matter, using GC-MS. scientificlabs.co.uksigmaaldrich.comresearchgate.net The method often employs negative ion chemical ionization (NICI) mode, which provides high sensitivity for electronegative compounds like nitro-PAHs. scientificlabs.co.uksigmaaldrich.com The mass spectrum of 9-nitroanthracene shows a characteristic molecular ion peak (m/z 223) and specific fragmentation patterns that serve as a fingerprint for its identification. nih.govnist.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large, fragile, and non-volatile molecules. creative-proteomics.com In this context, 9-nitroanthracene itself serves as an effective matrix material. creative-proteomics.comresearchgate.nettcichemicals.com Its role as a matrix is crucial for the analysis of larger derivatives and complex molecules, such as fullerenes and giant porphyrin arrays, facilitating their ionization while minimizing fragmentation. researchgate.netcapes.gov.brelectrochem.org The choice of 9-nitroanthracene as a matrix is beneficial for analytes that are susceptible to decomposition under other ionization methods. capes.gov.br

Crystallographic Analysis and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional structure of 9-nitroanthracene in the solid state. These studies have revealed that crystals of 9-nitroanthracene are monoclinic. cdnsciencepub.com

A key structural feature identified through crystallographic analysis is the significant steric strain between the nitro group and the peri-hydrogens at the 1 and 8 positions. This interaction forces the nitro group to be twisted out of the plane of the anthracene ring system. smolecule.com Detailed X-ray analyses have determined this dihedral angle to be substantial, with reported values around 85 degrees. doi.orgcdnsciencepub.comcdnsciencepub.com This pronounced deviation from coplanarity has a significant impact on the molecule's electronic properties by inhibiting resonance between the nitro group and the aromatic π-system. cdnsciencepub.com

Table 3: Crystallographic Data for 9-Nitroanthracene

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | cdnsciencepub.com |

| Space Group | P2₁/a | cdnsciencepub.com |

| a | 7.49 Å | cdnsciencepub.com |

| b | 13.77 Å | cdnsciencepub.com |

| c | 11.44 Å | cdnsciencepub.com |

| β | 115° 11' | cdnsciencepub.com |

| Molecules per unit cell (Z) | 4 | cdnsciencepub.com |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids, offering unparalleled insight into the molecular geometry of nitroanthracene derivatives. This technique has revealed that steric hindrance between the nitro group and the peri-hydrogen atoms at positions 1 and 8 of the anthracene core is a dominant factor in defining the molecular conformation.

In 9-nitroanthracene, this steric strain forces the nitro group to rotate significantly out of the plane of the anthracene ring system. Early room-temperature studies reported this dihedral angle to be as large as 84.7°. cdnsciencepub.com A more recent low-temperature (100 K) redetermination provided a slightly smaller but still substantial angle of 70.23(4)°. researchgate.net This large out-of-plane twist is a direct consequence of avoiding the impossibly short distances that would otherwise occur between the oxygen atoms of the nitro group and the adjacent hydrogen atoms. cdnsciencepub.com

Similarly, in 9,10-dinitroanthracene, both nitro groups are tilted out of the aromatic plane to relieve steric strain. The molecule is centrosymmetric, and the angle between the plane of each nitro group and the anthracene nucleus is approximately 64°. cdnsciencepub.comsci-hub.ru This deviation is sufficient to increase the separation between the oxygen atoms and neighboring carbon and hydrogen atoms to normal van der Waals distances.

The introduction of other substituents can further influence the geometry. For instance, in ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate, the molecule crystallizes with two independent molecules in the asymmetric unit. nih.goviucr.orgiucr.org In both molecules, the isoxazole (B147169) ring is nearly perpendicular to the anthracene ring system, with dihedral angles of 88.67(16)° and 85.64(16)°. nih.goviucr.orgiucr.org The nitro group in this compound is also disordered and twisted out of the anthracene plane. nih.goviucr.orgiucr.org

The table below summarizes key crystallographic data for several nitro-anthracene derivatives, illustrating the common structural theme of a non-planar nitro group.

Table 1: Crystallographic Data for Select Nitro-Anthracene Compounds

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (NO₂ plane vs. Anthracene plane) | Reference |

|---|---|---|---|---|---|---|---|---|

| 9-Nitroanthracene | Monoclinic | P2₁/a | 7.49 | 13.77 | 11.44 | 115.18 | 84.7° | cdnsciencepub.com |

| 9-Nitroanthracene (100K) | Monoclinic | P2₁/c | 7.4203(6) | 13.6219(11) | 10.9705(9) | 114.735(2) | 70.23(4)° | researchgate.net |

| 9,10-Dinitroanthracene | Triclinic | Pī | 3.95 | 8.68 | 8.76 | α=106.77, γ=98.02 | 63.7° | cdnsciencepub.com |

Crystal Packing and Intermolecular Interactions

The way nitroanthracene molecules arrange themselves in a crystal is governed by a combination of weak intermolecular forces, including van der Waals forces, π–π stacking interactions, and weak hydrogen bonds. nih.govmdpi.com The specific arrangement, or crystal packing, is influenced by the molecular shape and the distribution of electrostatic potential.

In the crystal structure of ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate, the packing is stabilized by a network of weak C—H⋯O hydrogen bonds. nih.goviucr.org Hirshfeld surface analysis reveals that O⋯H/H⋯O contacts account for a significant portion (29.0%) of the intermolecular interactions. nih.goviucr.org Additionally, an aromatic π–π stacking interaction with a centroid-to-centroid distance of 3.537(5) Å is observed. nih.goviucr.org

For other nitro-aromatic compounds, similar interactions are prevalent. Face-to-face π–π stacking is a common feature, often organizing molecules into columns or layers. researchgate.net The presence of the electron-withdrawing nitro group can enhance these stacking interactions compared to the parent aromatic hydrocarbon. nih.gov

The crystal packing in many organic compounds is also directed by various types of weak hydrogen bonds, such as C—H⋯O and C—H⋯N interactions, which link molecules into larger three-dimensional networks. mdpi.comresearchgate.net In some cases, interactions between the oxygen atoms of one nitro group and the nitrogen atom of an adjacent nitro group (ONO2⋯π(N)NO2) have been observed, representing an attractive, non-hydrogen bonding interaction that can influence crystal packing. rsc.org These varied and often subtle interactions collectively determine the final crystal architecture of nitro-substituted anthracenes.

Theoretical and Computational Chemistry of Nitroanthracene Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and multiconfigurational methods, are powerful tools for investigating the fundamental properties of nitroanthracenes.

The electronic structure of nitroanthracene isomers is significantly influenced by the position of the nitro (NO₂) group on the anthracene (B1667546) framework. DFT calculations, such as those using the B3LYP functional with the 6-311+G** basis set, reveal that steric and π-conjugative effects dictate the geometry and relative stability of the isomers. researchgate.netresearchgate.net The orientation of the NO₂ group relative to the aromatic plane, described by the O-N-C-C dihedral angle, is a critical structural parameter. For instance, in 2-nitroanthracene (B1198904), the dihedral angle is 0°, indicating a planar structure, while it increases to 28-29° in 1-nitroanthracene and 59° in 9-nitroanthracene (B110200) due to greater steric hindrance. researchgate.netresearchgate.net This variation in planarity directly affects the π-conjugation and, consequently, the stability, with the calculated order of stability being 9-NA < 1-NA < 2-NA. researchgate.netresearchgate.net

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic transitions and reactivity. In 9-nitroanthracene, the lowest energy bright transition (S₀ → S₁) is well-described as a HOMO → LUMO excitation. acs.org High-level calculations using methods like XMS-RASPT2 with an active space of 16 electrons in 16 orbitals have been employed to accurately model these transitions. acs.org The analysis of how substituent groups affect these frontier orbitals can be quantified by methods such as the absolutely localized molecular orbital (ALMO) approach, which dissects the interactions into components like permanent electrostatics, Pauli repulsion, polarization, and orbital mixing. rsc.org

| Isomer | O-N-C-C Dihedral Angle | Relative Stability Order |

|---|---|---|

| 2-Nitroanthracene | 0° | Most Stable |

| 1-Nitroanthracene | 28-29° | Intermediate |

| 9-Nitroanthracene | 59° | Least Stable |

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) for reactions involving nitroanthracenes, allowing for the determination of reaction pathways and the energetics of their associated transition states. For the photochemical reactions of nitro-polycyclic aromatic hydrocarbons (NPAHs), a primary proposed pathway involves the weakening of the C-N bond in an excited state. walshmedicalmedia.com This leads to the formation of an aryl radical (Ar•) and a nitrogen dioxide radical (NO₂•) pair, which can then rearrange to a nitrite (B80452) intermediate. walshmedicalmedia.com

For instance, the heterogeneous reaction between gaseous NO₂ and anthracene adsorbed on particles has been studied computationally to understand the formation of 9-nitroanthracene and 9,10-anthraquinone. nih.gov DFT methods are also widely used to calculate activation barriers for reactions such as nucleophilic substitution, with results showing good correlation between computed thermodynamic parameters and experimental reaction rates. rsc.org For the reaction of related compounds like 9-chloroanthracene (B1582455) with NO₃ radicals, calculations have shown that NO₃ addition pathways are barrierless and energetically more favorable than hydrogen abstraction, which has potential barriers calculated at 39.33–57.78 kJ/mol. rsc.org The analysis of stationary points on the PES using multiconfigurational methods is crucial for understanding the complex photochemistry of these compounds. nih.gov

Theoretical calculations can accurately predict spectroscopic properties, which aids in the identification and characterization of nitroanthracene isomers. DFT calculations have been successfully used to simulate the infrared (IR) and Raman spectra of 1-, 2-, and 9-nitroanthracene. researchgate.netresearchgate.net These studies show that while some spectral regions are similar across isomers, the medium-energy region (1000–1700 cm⁻¹) contains distinct bands useful for discrimination. researchgate.netresearchgate.net

Notably, the intensity of the symmetric NO₂ stretching vibration, which appears in the 1310–1345 cm⁻¹ range, is highly sensitive to the isomer's structure. researchgate.netresearchgate.net Its IR and Raman intensity decreases as the NO₂ group rotates out of the aromatic plane (from 2-NA to 1-NA to 9-NA). researchgate.netresearchgate.net Furthermore, the sums of calculated IR intensities and Raman activities have been shown to correlate linearly with the mutagenic activity of these isomers, making them useful descriptors in Quantitative Structure-Activity Relationship (QSAR) models. nih.govunict.it For electronic spectra, time-dependent DFT (TD-DFT) and XMS-RASPT2 methods have been used to predict UV-Vis absorption. The S₀ → S₁ vertical transition for 9-nitroanthracene was calculated to be at 3.40 eV (364.6 nm), which is in excellent agreement with the experimental absorption maximum around 3.44 eV (360 nm). acs.org

| Isomer | Symmetric NO₂ Stretch (cm⁻¹) researchgate.netresearchgate.net | Relative IR/Raman Intensity of NO₂ Stretch researchgate.netresearchgate.net | Calculated S₀ → S₁ Transition (9-NA) acs.org |

|---|---|---|---|

| 2-Nitroanthracene | ~1345 | Highest | 3.40 eV (364.6 nm) |

| 1-Nitroanthracene | ~1330 | Intermediate | |

| 9-Nitroanthracene | ~1310 | Lowest |

Excited-State Theory and Photophysical Modeling

The unique photophysical and photochemical properties of nitroanthracenes are governed by the complex dynamics of their electronically excited states.

Nitroaromatic compounds are known for their extremely rapid and efficient intersystem crossing (ISC) from the singlet to the triplet manifold, which quenches fluorescence. researchgate.netresearchgate.net In 9-nitroanthracene, femtosecond-resolved experiments and high-level theoretical studies have elucidated a detailed mechanism for this process. nih.govacs.org Upon photoexcitation, the molecule rapidly decays from the initially excited singlet state (S₁). nih.govacs.org

Theoretical models based on multiconfigurational methods (XMS-RASPT2) propose a novel relaxation pathway that challenges conventional photophysical rules. nih.govacs.org After excitation to the S₁ (¹ππ) state, the system undergoes an ultrafast ISC to a higher-lying triplet state, T₂ (³ππ), which serves as a gateway to the triplet manifold. nih.govacs.org This process is highly efficient due to favorable energetic couplings, despite both states having ππ* character. nih.gov The system then relaxes from T₂ to the lowest triplet state, T₁ which is the relaxed, phosphorescent state. nih.govacs.org TD-DFT calculations have helped characterize the "receiver" vibronic triplet states that couple with the S₁ state, noting that they possess some n-π* character which facilitates the spin-forbidden population transfer. nih.govacs.org

In competition with relaxation to the phosphorescent T₁ state, photoexcited 9-nitroanthracene can undergo photochemical dissociation. nih.govacs.org Theoretical studies indicate that after crossing to the triplet manifold, one possible trajectory involves dissociation into an anthryloxy radical and a nitric oxide (NO•) radical. nih.govacs.org This photochemical channel occurs in parallel with the formation of the T₁ state and takes place on a picosecond timescale. nih.govacs.org

The mechanism involves a nitro-group rearrangement within the excited state prior to the cleavage of the C-N bond and subsequent release of NO•. nih.gov The accumulation of the anthryloxy radical has been detected experimentally using transient absorption spectroscopy, providing direct evidence for this dissociation pathway. nih.govacs.org This dissociation represents a significant degradation channel for nitroaromatic compounds and is crucial for understanding their environmental fate. nih.gov

Conformational Effects on Photoreactivity

The conformation of nitroanthracene isomers, specifically the dihedral angle of the nitro group relative to the anthracene ring, significantly influences their photoreactivity. This relationship is a key area of investigation in computational chemistry.

The orientation of the nitro group is determined by a balance of steric and π-conjugative effects. researchgate.net For instance, in 2-nitroanthracene, the nitro group is nearly coplanar with the aromatic ring, allowing for maximum π-conjugation. researchgate.net In contrast, steric hindrance from hydrogen atoms at the peri positions forces the nitro group in 1-nitroanthracene and 9-nitroanthracene to rotate out of the plane of the anthracene core. researchgate.netunict.it Density functional theory (DFT) calculations have quantified these dihedral angles, showing a progression from near 0° in 2-nitroanthracene to approximately 28-29° in 1-nitroanthracene and a significant 59° in 9-nitroanthracene. researchgate.netunict.it This rotation disrupts the π-conjugation, which in turn affects the electronic and photophysical properties of the molecule.

The photoreactivity of nitroanthracenes is directly linked to their excited-state dynamics. Upon photoexcitation, these molecules can undergo several processes, including intersystem crossing to the triplet state, fluorescence, or photochemical reactions. nih.gov The conformation plays a crucial role in determining the efficiency of these pathways. For example, the planarity of the molecule can affect the energy levels of the singlet and triplet states and the spin-orbit coupling between them, which governs the rate of intersystem crossing. nih.gov

In 9-nitroanthracene, where the nitro group is significantly twisted, photoexcitation can lead to the rearrangement of the nitro group to a nitrite, followed by the cleavage of the N-O bond to form a nitric oxide radical and an anthryloxy radical. nih.govnih.gov This photochemical pathway competes with the formation of the phosphorescent triplet state. nih.gov The twisted conformation is thought to facilitate this rearrangement. In contrast, isomers with more planar conformations may exhibit different photochemical behaviors, potentially favoring pathways like photo-oxidation of the aromatic rings. nih.gov

Computational studies have shown that the relative stability of the nitroanthracene isomers follows the order 9-nitroanthracene < 1-nitroanthracene < 2-nitroanthracene, which is inversely related to the degree of nitro group rotation. researchgate.netunict.it This suggests that the steric strain in the more twisted conformers makes them less stable. These conformational differences also manifest in their vibrational spectra, which can be accurately predicted using DFT calculations and are useful for isomer identification. researchgate.netunict.it

Molecular Dynamics Simulations for Dynamical Processes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including the dynamical processes in nitroanthracenes. ebsco.com These simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, providing a detailed, atomic-level view of molecular interactions and transformations. ebsco.comlidsen.com

In the context of nitroanthracenes, MD simulations can be employed to investigate a variety of dynamical phenomena. For instance, they can be used to study the conformational dynamics of the nitro group, including the rotational barriers and the equilibrium between different conformers. This is particularly relevant for understanding how the molecular environment, such as a solvent or a biological matrix, influences the preferred conformation and, consequently, the photoreactivity.

MD simulations are also invaluable for exploring the initial steps of photochemical reactions. ebsco.com Following electronic excitation, the molecule is in a non-equilibrium state. MD simulations can track the subsequent structural rearrangements and energy relaxation pathways on a femtosecond to picosecond timescale. nih.gov For 9-nitroanthracene, this includes modeling the ultrafast decay of the initially excited singlet state and the subsequent evolution towards either the triplet state or the nitro-nitrite rearrangement pathway. nih.gov

Furthermore, MD simulations can shed light on the interaction of nitroanthracenes with other molecules. This is crucial for understanding their environmental fate and biological activity. For example, simulations can model the diffusion and binding of nitroanthracenes to biological macromolecules like DNA or enzymes, which is a key aspect of their mutagenic and carcinogenic properties. nih.gov By calculating the binding affinities and identifying the key intermolecular interactions, MD simulations can help to elucidate the mechanisms of toxicity. nih.gov

The combination of MD simulations with quantum mechanical methods (QM/MM) offers a particularly powerful approach. In QM/MM simulations, the electronically active part of the system (e.g., the nitroanthracene molecule) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules) is described by a classical force field. This hybrid approach allows for the accurate modeling of electronic processes, such as bond breaking and formation, within a realistic and dynamic environment.

Computational Materials Science Applications

The principles of computational materials science, which involve using computer simulations to design and understand the properties of materials, have potential applications for nitroanthracene systems. ucas.edu.cn Although research in this specific area is not as extensive as in other fields, the theoretical understanding of nitroanthracenes opens up possibilities for their use in novel materials.

One potential application lies in the field of energetic materials. The nitro group is a well-known energetic functional group, and nitroaromatic compounds are components of many explosives. Computational studies can be used to predict the energetic properties of nitroanthracenes, such as their heat of formation, detonation velocity, and sensitivity. By understanding the relationship between molecular structure and energetic performance, it may be possible to design novel nitroanthracene derivatives with tailored explosive properties.

Another area of interest is in the development of materials with specific optical and electronic properties. nrel.gov The photophysical behavior of nitroanthracenes, which is strongly dependent on their conformation, suggests they could be used as building blocks for photoactive materials. For example, their ability to undergo photochemical reactions could be harnessed for applications in photolithography or data storage. Computational modeling can guide the design of nitroanthracene-based systems with desired absorption spectra, fluorescence quantum yields, and photochemical reactivity.

Furthermore, the interaction of nitroanthracenes with surfaces and nanomaterials is a growing area of research. chromatographyonline.com MD simulations and DFT calculations can be used to study the adsorption of nitroanthracenes on various substrates, such as graphene or metal oxides. colab.ws This is relevant for applications in sensing, catalysis, and environmental remediation. For instance, understanding how nitroanthracenes interact with the surface of a sensor material could lead to the development of more sensitive and selective detectors for these environmental pollutants.

The following table provides a summary of the computational methods and their applications in the study of nitroanthracene systems:

| Computational Method | Application in Nitroanthracene Research | Key Insights |

| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational spectra, and electronic properties. | Determines the dihedral angle of the nitro group, predicts relative isomer stability, and aids in isomer identification through spectral analysis. researchgate.netunict.itunict.it |

| Time-Dependent DFT (TD-DFT) | Investigation of excited-state properties and photochemical reaction pathways. | Elucidates the mechanism of photoreactivity, including intersystem crossing and nitro-nitrite rearrangement. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, solvent effects, and interactions with other molecules. | Provides a dynamic picture of nitro group rotation and the initial steps of photochemical reactions. ebsco.comlidsen.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Accurate modeling of chemical reactions in a complex environment. | Allows for the study of bond-breaking and formation during photochemical processes within a realistic solvent or biological matrix. nih.gov |

Supramolecular Architectures and Crystal Engineering with Nitroanthracenes

Self-Assembly and Molecular Recognition

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. researchgate.net In the context of nitroanthracenes, these interactions, which include π-π stacking, hydrogen bonding, and van der Waals forces, dictate the formation of complex supramolecular architectures. wikipedia.orgnumberanalytics.com The introduction of a nitro group to the anthracene (B1667546) core significantly influences its electronic properties and steric profile, thereby guiding the self-assembly process.

Molecular recognition, the specific binding of a host molecule to a guest, is a key aspect of supramolecular chemistry. wikipedia.orgnumberanalytics.com Nitroanthracene derivatives can act as components in host-guest systems. For instance, 9-nitroanthracene (B110200) has been utilized as a matrix in mass spectrometry, a technique that relies on specific host-guest interactions. u-tokyo.ac.jp The unique electronic and structural characteristics of nitroanthracenes enable them to selectively interact with other molecules, a principle that is fundamental to the design of sensors and other molecular devices. scite.aimdpi.com

Recent research has demonstrated the solid-state self-assembly of anthracene-based molecular tweezers into discrete cyclic structures. acs.org While a specific derivative, tweezers 2e featuring a 9-nitroanthracene component, was found to be non-fluorescent, its incorporation into larger assemblies highlights the potential for tuning the properties of the resulting supramolecular structures. acs.org The formation of these assemblies is a testament to the intricate interplay of cooperative self-complementary hydrogen bonds and π-π interactions, alongside crystal packing forces. acs.org

The table below summarizes key intermolecular interactions involved in the self-assembly of anthracene derivatives.

| Interaction Type | Description | Role in Self-Assembly |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A primary driving force for the assembly of planar aromatic molecules like anthracene. rsc.org |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Provides directionality and strength to the assembled structure. asynt.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. wikipedia.org | Contribute to the overall stability of the supramolecular assembly. |

| C–H⋯π Interactions | A type of hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system as the acceptor. | Can influence the orientation and packing of molecules within the crystal. rsc.org |

Crystal Engineering Principles for Solid-State Reactions

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. usherbrooke.ca In the realm of nitroanthracenes, crystal engineering principles are applied to control the arrangement of molecules in the crystal lattice, thereby directing the outcome of solid-state reactions. rsc.org

Solid-state reactions are chemical reactions that occur in the crystalline state. rsc.org These reactions are often highly selective and can lead to products that are difficult to obtain through conventional solution-based synthesis. rsc.org The course of a solid-state reaction is dictated by the packing of the reactant molecules in the crystal, a concept known as topochemical control. iupac.org

Topochemical Control in Photodimerization

Photodimerization is a photochemical reaction in which two identical molecules combine to form a dimer. For anthracene and its derivatives, this typically involves a [4+4] cycloaddition reaction upon exposure to ultraviolet light. The topochemical postulate states that the stereochemistry of the photodimer is determined by the arrangement of the monomer molecules in the crystal lattice. iupac.org

For a photodimerization to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain distance, typically less than 4.2 Å. The packing arrangement of anthracene derivatives can be classified into different types (α, β, γ), which influences their photoreactivity. iupac.org For example, 9-substituted anthracenes that crystallize in the α-type packing arrangement, where molecules are stacked with short intermolecular distances, tend to be photoreactive and yield the corresponding dimer. iupac.org In contrast, those with β-type packing, where molecular planes are not parallel and intermolecular distances are larger, are often light-stable in the crystalline phase. iupac.org

While many anthracene derivatives undergo topochemically controlled photodimerization, 9-nitroanthracene is an exception among monosubstituted anthracenes that crystallize in the α-type packing. iupac.org The presence of the bulky nitro group can influence the crystal packing and thus the photoreactivity. Detailed crystallographic studies of 9-nitroanthracene have shown that the nitro group is significantly tilted out of the plane of the aromatic ring, which can affect intermolecular interactions and the feasibility of photodimerization. cdnsciencepub.com

The table below outlines the relationship between crystal packing and photoreactivity for some anthracene derivatives.

| Compound | Packing Type | Photoreactivity in Solid State |

| Anthracene (most polymorphs) | α-type | Photoreactive, forms dimer |

| 9-Chloroanthracene (B1582455) | α-type | Photoreactive, forms dimer iupac.org |

| 9-Bromoanthracene | α-type | Photoreactive, forms dimer iupac.org |

| 9-Methoxyanthracene | β-type | Light-stable iupac.org |

| 9-Nitroanthracene | α-type (exception) | Low reactivity iupac.org |

Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. weebly.com Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to significant differences in their physical and chemical properties, such as melting point, solubility, stability, and reactivity. weebly.comresearchgate.net

For nitroanthracenes, polymorphism can have a profound impact on their solid-state properties. For instance, two different crystal structures have been reported for 9-nitroanthracene, with different angles between the nitro group and the anthracene plane. nih.gov This variation in molecular conformation and crystal packing can influence properties like luminescence and piezochromism (the change in color under pressure). rsc.org The study of polymorphism in anthracene derivatives has shown that changes in molecular packing, such as the transition from a herringbone to a sheet-like arrangement, can cause a red-shift in luminescence. rsc.org

The stability of polymorphs is a critical consideration. Generally, one polymorph will be the most thermodynamically stable under a given set of conditions, while others are metastable. weebly.com Metastable forms have higher energy and are often more soluble but can convert to the stable form over time. weebly.com The identification and characterization of different polymorphs are crucial for controlling the properties of a solid material.

The table below summarizes the properties of different polymorphic forms.

| Property | Stable Polymorph | Metastable Polymorph |

| Energy State | Lowest | Higher weebly.com |

| Melting Point | Highest | Lower weebly.com |

| Solubility | Least | Higher weebly.com |

| Stability | Most stable | Less stable, may convert to stable form weebly.com |

Co-Crystallization and Host-Guest Chemistry

Co-crystallization is a technique used to design crystalline materials by combining two or more different molecular components in a stoichiometric ratio within the same crystal lattice. asynt.comjonesday.com This approach offers a way to modify the physicochemical properties of a solid without altering its chemical composition. asynt.combibliotekanauki.pl For nitroanthracenes, co-crystallization can be employed to create new materials with tailored properties. For example, co-crystals of 1-nitronaphthalene (B515781) with other energetic materials have been shown to have improved sensitivity and thermal stability. bibliotekanauki.pl

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. wikipedia.orgthno.org This interaction is driven by non-covalent forces and is often highly selective. wikipedia.orgnih.gov Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules. thno.orgnih.gov

Nitroanthracenes can participate in host-guest chemistry as guest molecules. The encapsulation of a guest within a host can significantly alter its properties and reactivity. For instance, the photodimerization of aromatic compounds can be controlled by encapsulating them within a host molecule like γ-cyclodextrin. beilstein-journals.orgbeilstein-journals.org The confined environment of the host cavity can pre-organize the guest molecules into a reactive orientation, leading to enhanced reaction rates and stereoselectivity. beilstein-journals.orgbeilstein-journals.org This principle of supramolecular catalysis can be applied to control the photoreactions of nitroanthracene derivatives. beilstein-journals.org

The table below lists some common host molecules and their potential applications in host-guest chemistry with nitroanthracenes.

| Host Molecule | Description | Potential Application with Nitroanthracenes |

| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. thno.org | Control of photoreactions, enhancement of solubility. beilstein-journals.orgbeilstein-journals.org |

| Calixarenes | Macrocyclic compounds formed from the condensation of a phenol (B47542) and an aldehyde. thno.org | Molecular recognition, sensing. |

| Cucurbiturils | Macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. thno.org | Encapsulation and stabilization of guest molecules. |

| Pillararenes | A class of macrocyclic hosts with a pillar-shaped architecture. sioc-journal.cn | Construction of supramolecular polymers, sensing. sioc-journal.cn |

Applications of Nitroanthracenes in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The unique electronic characteristics of nitroanthracene derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). solubilityofthings.com The anthracene (B1667546) framework itself is a well-known building block for luminescent materials, and the addition of a nitro group can tune the energy levels of the molecule. researchgate.net This tuning is critical for designing materials used in the emissive or charge-transport layers of an OLED device to achieve efficient and color-specific light emission.

Research has identified 9-nitroanthracene (B110200) as a key material in the development of efficient OLEDs. chemimpex.com Donor-acceptor substituted anthracenes, where the nitro group can act as the acceptor moiety, have shown potential in optoelectronic devices, including OLEDs. researchgate.net Furthermore, related compounds such as 1-chloro-5-nitro-anthracene-9,10-dione have attracted attention for their potential to enhance OLED performance due to their electronic properties. solubilityofthings.com Anthracene derivatives are also explored for creating color-tunable OLEDs, where the emission color can be controlled, highlighting the versatility of the anthracene core in this technology. rsc.org

Organic Field-Effect Transistors (OFETs)

Nitroanthracenes have been investigated for their application in organic field-effect transistors (OFETs), which are fundamental components of modern flexible and printed electronics. The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer.

In one study, 9-nitroanthracene was incorporated into semiconductor blends for OFETs. mcmaster.ca These devices demonstrated novel functionalities, including responsiveness to UV-A light, which allowed them to function as UV-A sensors, logic switches, or optical memory systems. mcmaster.ca The research highlighted the potential for creating air-stable and solution-processable devices, which is a critical requirement for practical, real-world applications. mcmaster.ca A device fabricated with a 9-nitroanthracene blend exhibited a photoresponsivity of 40 A/W, showcasing its sensitivity. mcmaster.ca

| Device Parameter | Performance Metric | Reference |

| Application | UV-A Sensor, Optical Memory | mcmaster.ca |

| Photoresponsivity | 40 A/W at 0.0427 mW/cm² | mcmaster.ca |

| Functionality | Air-stable and solution-processable | mcmaster.ca |

Organic Semiconductors and Electronic Devices

Nitroanthracenes are recognized as valuable building blocks in the field of organic semiconductors. cymitquimica.comtcichemicals.com The introduction of a nitro group onto the anthracene structure creates a molecule with altered electronic properties, making it a candidate for n-type (electron-transporting) or ambipolar semiconductors. 9-Nitroanthracene is specifically noted for its potential use in developing organic semiconductors for various electronic devices, including OLEDs and organic photovoltaic cells. chemimpex.comcymitquimica.com

The electronic properties of derivatives like 1-nitroanthracene-9,10-dione also make them suitable for applications in organic electronics. solubilityofthings.com The ability to chemically modify the anthracene core allows for precise control over the electrical properties, which is a significant advantage of using organic materials in semiconductor applications. tcichemicals.com This structural diversity enables the synthesis of materials tailored for specific electronic functions. chemimpex.com

Fluorescent Sensors and Probes

The inherent fluorescence of the anthracene core can be modulated by the presence of substituents and interactions with external analytes, making its derivatives excellent candidates for fluorescent sensors and probes. cymitquimica.com 9-Nitroanthracene exhibits strong fluorescent properties that are useful in various analytical techniques and biochemical assays. cymitquimica.comontosight.ai

A key application in this area is the use of nitroanthracenes as intermediates for creating more complex sensor molecules. For instance, 9-nitroanthracene is the direct precursor for the synthesis of 9-aminoanthracene, a compound expected to be an important fluorescent probe for bioimaging. ontosight.aiacs.org The conversion involves the reduction of the nitro group to an amino group, which can significantly alter the fluorescence response. acs.org Research has shown that anthracene-based fluorescent probes can be designed for the sensitive and selective detection of various species, including metal ions and nitroaromatic compounds. nih.govnih.gov Derivatives of nitroanthracene have also been investigated as fluorescent sensors for biothiols. x-mol.net

Precursors for Functional Organic Materials

One of the most significant roles of nitroanthracenes in materials science is as a versatile precursor for the synthesis of other functional organic compounds. chemimpex.comontosight.ai The nitro group is a key functional handle that can be readily converted into other groups, such as amines, or participate in further chemical reactions. This reactivity allows scientists to build more complex molecular architectures from a relatively simple starting material.